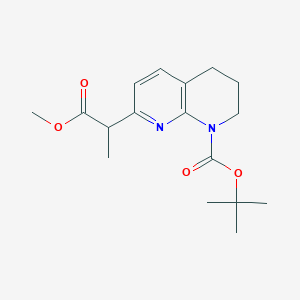
5-溴-2-碘吡啶-3-胺
描述
5-Bromo-2-iodopyridin-3-amine is a chemical compound with the CAS Number: 1180678-40-3 . It has a molecular weight of 298.91 and its molecular formula is C5H4BrIN2 . It is a solid substance and is stored under inert gas (nitrogen or Argon) at 2–8 °C .
Synthesis Analysis
The synthesis of similar compounds, such as 7-azaindoles, has been accomplished from 3-alkynyl-2-aminopyridines using acidic conditions, namely, a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) .Molecular Structure Analysis
The InChI code for 5-Bromo-2-iodopyridin-3-amine is 1S/C5H4BrIN2/c6-3-1-4 (8)5 (7)9-2-3/h1-2H,8H2 . The exact mass of the compound is 297.860229 .Physical And Chemical Properties Analysis
5-Bromo-2-iodopyridin-3-amine has a density of 2.4±0.1 g/cm3 . Its boiling point is 308.2±42.0 °C at 760 mmHg , and it has a melting point of 111-112°C . The flash point of the compound is 140.2±27.9 °C .科学研究应用
催化胺化
5-溴-2-碘吡啶-3-胺在催化胺化过程中起着至关重要的作用。例如,它被用于在钯催化下对多卤代吡啶进行选择性胺化,以高效率和选择性生成 5-氨基-2-氯吡啶等产物 (Ji、Li 和 Bunnelle,2003 年)。此外,已经证明了涉及该化合物的铜催化选择性 C-N 键形成,突出了其在温和且经济的条件下合成胺化产物中的用途 (Roy 等人,2017 年)。
功能化和合成
该化合物还可用于各种化学实体的功能化和合成。例如,它被用于通过钯催化的氨基羰基化对吡啶并-3(2H)-酮环进行功能化,从而合成酰胺和氨基取代的溴代吡啶并酮 (Takács 等人,2012 年)。在相关研究中,5-溴-2-氯-4-氟-3-碘吡啶(一种类似的化合物)已被确定为合成五取代吡啶的宝贵中间体,证明了卤代吡啶在药物化学中的多功能性 (Wu 等人,2022 年)。
大规模生产和处理
在大型化学生产的背景下,5-溴-2-碘吡啶-3-胺与相应胺的氧化等工艺有关。通过过氧化氢氧化从胺合成 5-溴-2-硝基吡啶的研究提供了对大规模化学过程的处理和安全协议的见解 (Agosti 等人,2017 年)。
化学反应中的中间体
此外,该化合物在各种化学反应中充当反应性中间体。例如,它转化为 5-溴吡啶基-2-氯化镁,作为功能化吡啶衍生物合成的一部分,说明了它在制备重要药物的关键中间体中的作用 (Song 等人,2004 年)。
安全和危害
The compound is labeled with the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements include H302, which indicates that it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing) .
属性
IUPAC Name |
5-bromo-2-iodopyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCAXPWPOSJOPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855988 | |
| Record name | 5-Bromo-2-iodopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1180678-40-3 | |
| Record name | 5-Bromo-2-iodopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

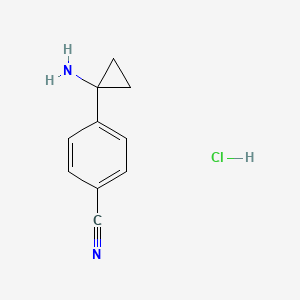
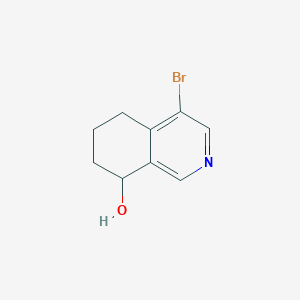
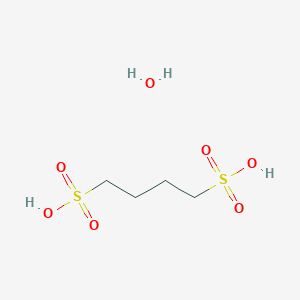

![6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one](/img/structure/B1375940.png)
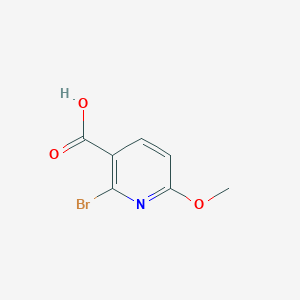
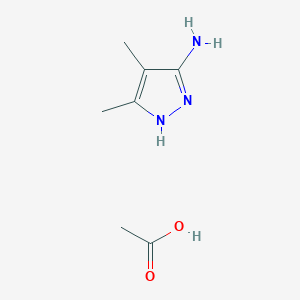
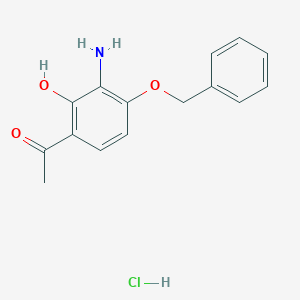
![2-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1375946.png)
![4,6-Dibromothieno[3,4-c]furan-1,3-dione](/img/structure/B1375947.png)
